

Samotolisib overall survival benefit analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Samotolisib

CAS No.: 1386874-06-1

Cat. No.: S548537

Get Quote

Clinical Efficacy Data Comparison

The table below summarizes the key clinical trial results for **Samotolisib** and a contemporary, more successful PI3K inhibitor, Inavolisib, to provide context for comparison.

Drug Name	Trial / Indication	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)
Samotolisib	NCI-COG Pediatric MATCH (Relapsed/Refractory Solid & CNS Tumors) [1]	0% (No objective responses observed)	3-month PFS: 12% (95% CI: 2%–31%)	Data not reported; no activity observed
Inavolisib	INAVO120 (HR+/HER2-, PIK3CA-mutated Advanced Breast Cancer) with palbociclib and fulvestrant [2]	62.7% (vs. 28.0% in placebo arm)	Median PFS: 17.2 mo (vs. 7.3 mo; HR=0.42)	Median OS: 34.0 mo (vs. 27.0 mo; HR=0.67)

Samotolisib Trial Experimental Protocol

The key details from the Phase II study of **Samotolisib** in the NCI-COG Pediatric MATCH trial are as follows [1]:

- **Study Design:** This was a **phase II, histology-agnostic, basket trial**. It used a **rolling 6 design** for dose escalation as it was the first pediatric study of **Samotolisib**.
- **Patient Population:** Patients aged 1-21 years with relapsed or refractory solid and CNS tumors whose tumors harbored predefined genetic alterations in the **PI3K/mTOR pathway** (e.g., in *PTEN*, *PIK3CA*, *TSC2*) and lacked activating alterations in the **MAPK pathway**.
- **Intervention & Dosing:**
 - **Drug:** **Samotolisib**, a small molecule inhibitor of Class I PI3K isoforms, mTOR, and DNA-PK [3].
 - **Dose:** Administered orally twice daily on a continuous 28-day cycle.
 - **Recommended Phase 2 Dose:** **115 mg/m²/dose** was determined to be the pediatric RP2D.
- **Primary Endpoint:** Objective response rate (ORR).
- **Secondary Endpoints:** Progression-free survival (PFS), recommended phase 2 dose, and toxicity profile.

Key Analysis for Researchers

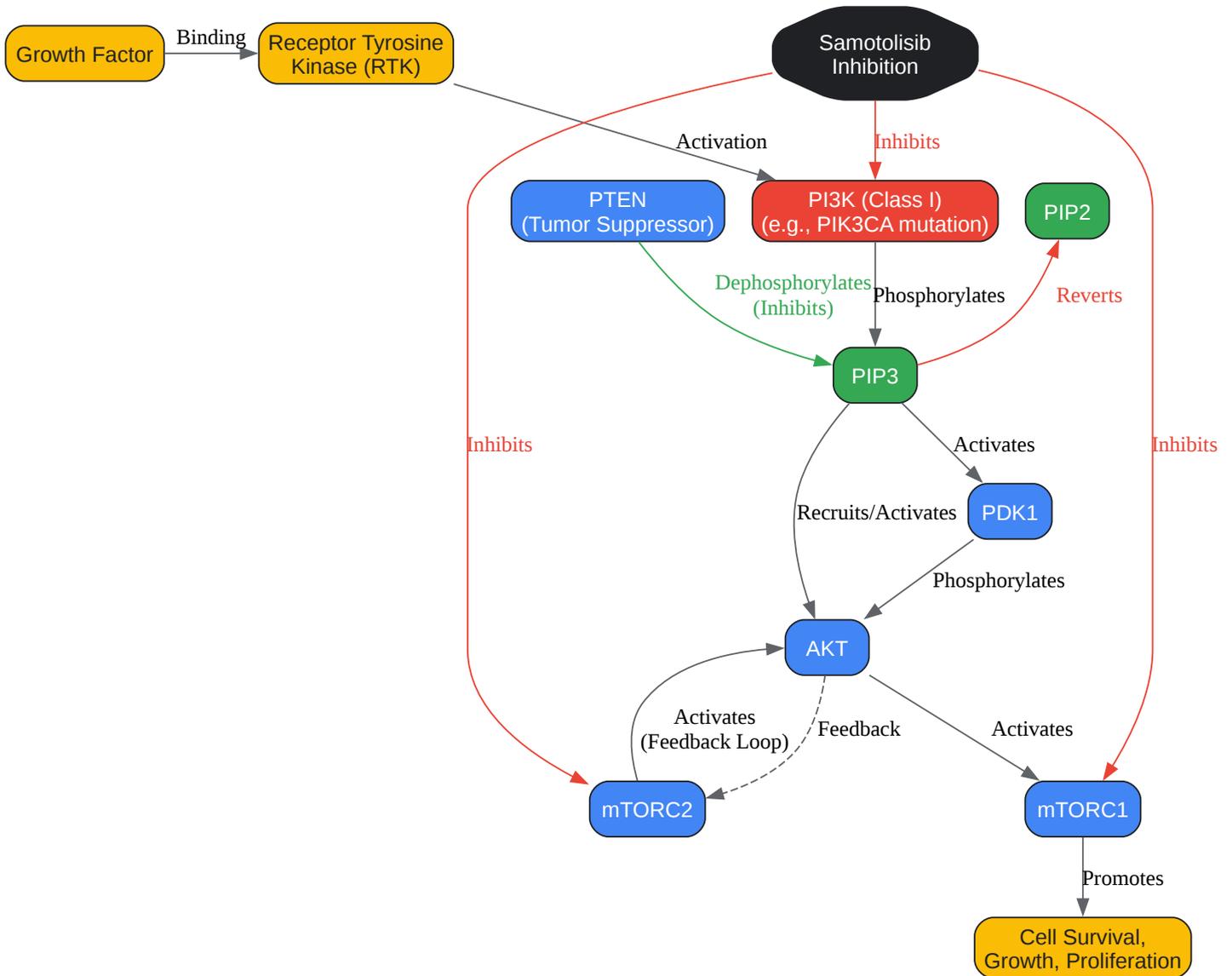
The data suggests several critical points for drug development professionals:

- **Lack of Efficacy in Complex Tumors:** The trial concluded that **activation of the PI3K/mTOR pathway alone is insufficient to predict sensitivity to single-agent Samotolisib in genomically complex, high-grade malignancies** [1]. This highlights a key challenge in targeting this pathway.
- **Shift in Drug Development Strategy:** The failure of broader PI3K/mTOR inhibitors like **Samotolisib** due to lack of efficacy and toxicity has pushed the field toward more selective agents [4]. **Inavolisib**, a mutant-selective PI3K α inhibitor, demonstrates how greater specificity can lead to improved efficacy and a more manageable safety profile, enabling successful use in combination therapy [2].
- **Alternative Application in Research:** Interestingly, one study identified **Samotolisib** as a tool compound in a non-oncological context. It was used to **inhibit DNA-PK to improve the efficiency of CRISPR/Cas9-mediated knock-in of T-cell receptors (TCRs) in primary human T-cells** for adoptive cell therapy, a process that was good manufacturing practice (GMP)-compatible [5].

PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR (PAM) signaling pathway, which was the target of **Samotolisib**. This pathway is frequently dysregulated in cancer and promotes cell survival, growth, and

proliferation [6].



Click to download full resolution via product page

Conclusion for Comparison Guide

In summary, the experimental data shows that **Samotolisib did not demonstrate clinical efficacy or an overall survival benefit** in a biomarker-selected pediatric population, leading to its discontinuation in oncology therapeutic development [1] [4]. Its role serves as an important case study in the evolution of PI3K pathway targeting, underscoring the limitations of broad-pathway inhibition and paving the way for the next generation of more selective and effective agents.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Phase II Study of Samotolisib in Children and Young Adults with... [pmc.ncbi.nlm.nih.gov]
2. Benefit Achieved With Inavolisib... - The ASCO Post Overall Survival [ascopost.com]
3. - Drug Targets, Indications, Patents - Synapse Samotolisib [synapse.patsnap.com]
4. Celcuity goes early with its Pfizer cast-off | ApexOnco [oncologypipeline.com]
5. DNA-dependent protein kinase inhibitors PI-103 and ... [sciencedirect.com]
6. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Samotolisib overall survival benefit analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548537#samotolisib-overall-survival-benefit-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com